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molecular formula C11H14N2O4 B8682104 Diethyl 2-(dicyanomethyl)-2-methylmalonate

Diethyl 2-(dicyanomethyl)-2-methylmalonate

Cat. No. B8682104
M. Wt: 238.24 g/mol
InChI Key: NGZRJAQXUXWFAB-UHFFFAOYSA-N
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Patent
US09090610B2

Procedure details

19.156 g (75.686 mmol) of diethyl 2-bromo-2-methylmalonate were initially charged in THF (120 ml), and 5 g (75.686 mmol) of malononitrile and then 8.493 g (75.686 mmol) of potassium tert-butoxide were added. The mixture was then heated to reflux overnight. Ethyl acetate and sat. ammonium chloride solution were then added to the reaction, and the phases were separated. The aqueous phase was extracted two more times with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated to dryness. This gave a crude product which was purified by chromatography on silica gel (cyclohexane/ethyl acetate 9:1).
Quantity
19.156 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.493 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:13])([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:14](#[N:18])[CH2:15][C:16]#[N:17].CC(C)([O-])C.[K+].[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[C:16]([CH:15]([C:2]([CH3:13])([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:14]#[N:18])#[N:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
19.156 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C(=O)OCC)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
8.493 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted two more times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C#N)C(C(=O)OCC)(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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